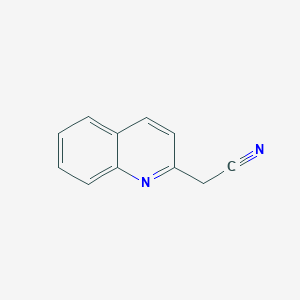

2-(Quinolin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFOICLZNBECOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295028 | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14068-28-1 | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile

CAS Number: 14068-28-1

This technical guide provides a comprehensive overview of 2-(Quinolin-2-yl)acetonitrile, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols, and potential biological activities, with a focus on presenting data in a clear and accessible format.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (CAS: 14068-28-1) | 2-(Quinolin-4-yl)acetonitrile (CAS: 14003-46-4) |

| Molecular Formula | C₁₁H₈N₂[4] | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol [4] | 168.19 g/mol |

| Appearance | Light yellow to yellow solid[2] | Off-white to pink solid[5] |

| Melting Point | Data not available | 144-145 °C[5] |

| Boiling Point | Data not available | 355.9 ± 17.0 °C (Predicted)[5] |

| Solubility | Enhanced solubility in polar solvents (qualitative)[3] | Data not available |

| Storage Temperature | -20°C[2] | Room Temperature, Sealed in dry[5] |

| XLogP3 | 1.9[4] | 2.3 |

Spectral Data

Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the structure and data for related compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the methylene (-CH₂-) protons of the acetonitrile group. The exact chemical shifts and coupling constants will be influenced by the substitution pattern on the quinoline ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear around δ 115-120 ppm. The methylene carbon will resonate further upfield, while the carbons of the quinoline ring will appear in the aromatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.

Experimental Protocols

3.1. General Synthesis of 2-Substituted Quinolines

The Friedländer synthesis is a widely used method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

3.2. Purification

Purification of quinoline derivatives is typically achieved through recrystallization or column chromatography. For a solid compound like this compound, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) would be a primary method. Column chromatography on silica gel with a gradient of ethyl acetate in hexanes is also a common and effective purification technique.

3.3. Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Potential Signaling Pathways

While no specific biological activity data for this compound has been found, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

4.1. Anticancer Potential

Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, studies on 4-hydroxyquinoline-2-acetonitrile derivatives have shown cytotoxic effects against colon adenocarcinoma cells.[4] The mechanism of action for many anticancer quinolines involves the inhibition of key cellular processes.

Table 2: Cytotoxic Activity of Structurally Related Quinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |

| Amine-aldehyde quinoline derivative (F) | Caco-2 | > 0.535 | [2] |

4.2. Antimicrobial Activity

The quinoline core is present in several antibacterial and antifungal agents. The potential antimicrobial activity of this compound could be evaluated using standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

4.3. Enzyme Inhibition

Quinoline-based compounds have been shown to inhibit a variety of enzymes. For example, quinoline-2-carbonitrile-based hydroxamic acids have been identified as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are important targets in cancer therapy.

4.4. Potential Signaling Pathway Involvement

Given the established activities of related quinoline compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible area of investigation would be its effect on pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data on its physical properties, spectral characteristics, and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The provided experimental protocols offer a starting point for researchers to explore the synthesis, purification, and biological evaluation of this compound. Further studies are warranted to fully elucidate its properties and potential as a bioactive molecule.

References

An In-Depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Quinolin-2-yl)acetonitrile, a heterocyclic aromatic compound featuring a quinoline nucleus linked to an acetonitrile group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs suggest potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines relevant synthetic approaches, and discusses the broader biological context of quinoline derivatives, including their interaction with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Physical and Chemical Properties

This compound is a solid, typically appearing as a light yellow to yellow substance.[1] Due to its aromatic quinoline ring and the polar nitrile group, it is generally soluble in polar organic solvents.[2] For long-term stability, storage at -20°C is recommended.[1]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while computed values are available for several properties, experimental data for some parameters, such as melting and boiling points, are not consistently reported in publicly accessible literature.

| Identifier | Value | Source |

| CAS Number | 14068-28-1 | [2][3] |

| Molecular Formula | C₁₁H₈N₂ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [1] |

| Property | Value | Type |

| Melting Point | Not available | Experimental |

| Boiling Point | Not available | Experimental |

| pKa (Quinoline in Acetonitrile) | 11.96 | Experimental[4] |

| XLogP3 | 1.9 | Computed[3] |

| Topological Polar Surface Area | 36.7 Ų | Computed[3] |

| Solubility | Soluble in polar solvents | Qualitative[2] |

Spectral Data

-

¹H NMR: Aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm). The methylene protons of the acetonitrile group would likely appear as a singlet in the range of 3.5-4.5 ppm.

-

¹³C NMR: Aromatic carbons of the quinoline ring would resonate in the 120-150 ppm range. The nitrile carbon would appear around 115-125 ppm, and the methylene carbon would be observed further upfield.

-

FTIR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 168.19.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic strategy can be inferred from established methods for quinoline synthesis. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a common approach.

Illustrative Synthesis Workflow: Friedländer Annulation

This diagram illustrates a generalized workflow for the synthesis of a quinoline derivative, which could be adapted for the synthesis of this compound.

Methodology:

-

Condensation: A 2-aminoaryl aldehyde or ketone is reacted with a compound containing an α-methylene group activated by an electron-withdrawing group (in this case, a derivative of acetonitrile). This reaction is typically catalyzed by an acid or a base.

-

Cyclization: The intermediate formed undergoes an intramolecular cyclization.

-

Dehydration: The cyclized intermediate then dehydrates to form the aromatic quinoline ring.

-

Workup and Purification: The reaction mixture is typically worked up by extraction to isolate the crude product. Further purification is often achieved by column chromatography to yield the pure this compound.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the quinoline ring and the nitrile functional group.

-

Quinoline Ring: The quinoline ring system is aromatic and relatively stable. It can undergo electrophilic substitution reactions, with the position of substitution depending on the reaction conditions and the directing effects of the acetonitrile group.

-

Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of derivatives.[2]

The compound should be stored at low temperatures to ensure long-term stability.[1]

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.

Several quinoline-based molecules have been shown to exert their effects by modulating key cellular signaling pathways. One such critical pathway implicated in cancer is the PI3K/AKT/mTOR pathway.

Representative Signaling Pathway: PI3K/AKT/mTOR

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for quinoline-based therapeutic agents.

Pathway Description:

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many types of cancer. Growth factor binding to receptor tyrosine kinases activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates AKT, which subsequently activates mTOR. Activated mTOR promotes downstream processes that drive tumor growth and progression. Many quinoline-based inhibitors are designed to target key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in drug discovery and materials science. While a comprehensive experimental characterization of its physical properties is not yet fully available in the public literature, its chemical reactivity, centered on the versatile nitrile group and the stable quinoline core, makes it an attractive starting material for the synthesis of diverse derivatives. The established broad-spectrum biological activity of the quinoline class of compounds provides a strong rationale for the further investigation of this compound and its analogues as potential therapeutic agents, particularly in the context of modulating critical cellular signaling pathways. This guide serves as a starting point for researchers, highlighting both the known attributes of this compound and the areas where further experimental investigation is warranted.

References

- 1. 14068-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

An In-depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Quinolin-2-yl)acetonitrile is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a quinoline nucleus linked to an acetonitrile group, offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including detailed experimental protocols and spectroscopic data.

Structure and Properties

This compound, also known as 2-quinolineacetonitrile, is an organic compound with the chemical formula C₁₁H₈N₂.[1] The molecule consists of a quinoline ring system where the acetonitrile group (-CH₂CN) is attached at the 2-position.

The presence of the aromatic quinoline ring and the polar nitrile group influences its chemical and physical properties. It is often utilized in organic synthesis as a precursor for more complex molecules due to the reactivity of both the quinoline ring and the methylene group of the acetonitrile moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14068-28-1 | [1] |

| Molecular Formula | C₁₁H₈N₂ | [1] |

| Molecular Weight | 168.19 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Solid or liquid (depending on conditions) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with a cyanide source or through a Reissert-type reaction.

Synthesis from 2-Chloroquinoline

A prevalent method for the synthesis of this compound involves the reaction of 2-chloroquinoline with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is a nucleophilic aromatic substitution where the cyanide ion displaces the chloride ion.

Experimental Protocol:

A detailed experimental protocol for a similar transformation, the synthesis of 4-hydroxyquinoline-2-acetonitrile from 2-(chloromethyl)-4-hydroxyquinoline, provides a relevant methodology.[3]

-

Reaction Setup: Dissolve 2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][4]

Reissert Reaction

The Reissert reaction provides an alternative pathway to introduce a cyano group at the 2-position of a quinoline ring. This reaction typically involves the treatment of quinoline with an acyl chloride and a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline). Subsequent hydrolysis or other transformations of the Reissert compound can yield this compound.[5][6]

Experimental Protocol (General Procedure):

-

Formation of Reissert Compound: In a suitable solvent such as methylene chloride, quinoline is reacted with an acyl chloride and trimethylsilyl cyanide, often in the presence of a catalytic amount of a Lewis acid like aluminum chloride.[6]

-

Conversion to Product: The resulting Reissert compound is then subjected to conditions that facilitate the removal of the acyl group and rearrangement to form the desired 2-substituted quinoline. The specific conditions for this step to yield this compound would need to be optimized.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Predicted chemical shifts (ppm) in DMSO-d₆: Quinoline protons (δ 7.5-8.5), -CH₂- (δ ~4.0-4.2, s). | [7] |

| ¹³C NMR | Predicted chemical shifts (ppm) in DMSO-d₆: Quinoline carbons (δ 115-150), -CH₂- (δ ~15-17), -CN (δ ~117-119). | [7] |

| IR (Infrared) | Characteristic absorption for C≡N stretch expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretches are also expected. | [8] |

| Mass Spec. (MS) | Expected molecular ion peak [M]⁺ at m/z = 168. Fragmentation may involve the loss of HCN. | [9][10] |

Note: Specific, experimentally obtained high-resolution spectra were not available in the cited literature. The NMR data is based on predictions for a structurally similar compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure and predictable chemical properties. The synthetic methods outlined in this guide, particularly the nucleophilic substitution of 2-chloroquinoline, provide reliable routes for its preparation. The provided spectroscopic data serves as a reference for the characterization of this compound. As a versatile building block, this compound will continue to be a compound of interest for researchers in drug discovery and materials science.

References

- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(quinolin-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the quinoline family, this molecule serves as a valuable scaffold and intermediate in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide consolidates key data on its chemical properties, plausible synthetic routes, potential mechanisms of action, and standardized protocols for its biological evaluation.

Chemical and Physical Properties

This compound is an organic compound featuring a quinoline ring substituted at the 2-position with an acetonitrile group.[1] The aromatic quinoline core and the polar nitrile group contribute to its chemical reactivity and potential for interaction with biological targets.[1]

| Property | Data | Reference |

| IUPAC Name | 2-quinolin-2-ylacetonitrile | [2] |

| Synonyms | 2-Quinolineacetonitrile | [1][3] |

| CAS Number | 14068-28-1 | [1][2][4] |

| Molecular Formula | C₁₁H₈N₂ | [1][2] |

| Molecular Weight | 168.19 g/mol | [1][2][5] |

| Appearance | Light yellow to yellow solid | [4] |

| Monoisotopic Mass | 168.068748264 Da | [2] |

| XLogP3 | 1.9 | [2] |

| Storage Temperature | -20°C | [4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through nucleophilic substitution reactions. A plausible and direct method involves the reaction of a halo-substituted quinoline with an acetonitrile carbanion.

A general workflow for the preparation and verification of the compound is outlined below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a potential synthesis based on the reaction of 2-chloroquinoline with an acetonitrile anion.[3]

-

Preparation of Acetonitrile Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous solvent (e.g., THF or liquid ammonia). Cool the flask to -78°C. Add a strong base (e.g., sodium amide or LDA) followed by the dropwise addition of acetonitrile. Stir the mixture for 30 minutes to allow for the formation of the carbanion.

-

Reaction: Dissolve 2-chloroquinoline in a minimal amount of anhydrous solvent and add it dropwise to the cold acetonitrile anion solution.

-

Monitoring: Allow the reaction to proceed at low temperature, monitoring its progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While specific biological activity data for this compound is not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological effects.[6][7] Structurally related 4-hydroxyquinoline derivatives have demonstrated potent anticancer activity through the inhibition of key enzymes involved in DNA replication and cell proliferation, such as Topoisomerase I.[6]

Inhibition of Topoisomerase I, an enzyme that relieves torsional stress in DNA during replication, leads to the accumulation of single-strand breaks. These breaks can be converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is adapted from established methods for related compounds.[6]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a blank control (medium only).[6]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[6]

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Based on GHS classifications for the compound, it presents several hazards.[2]

| GHS Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhaled | H332 | Harmful if inhaled |

Conclusion

This compound is a compound with considerable potential as a building block in the synthesis of more complex, biologically active molecules. Its structural similarity to known enzyme inhibitors and pharmacologically active agents makes it a person of interest for drug discovery programs, particularly in oncology. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the synthesis, characterization, and therapeutic applications of this versatile quinoline derivative.

References

- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 14068-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Properties, Potential Biological Activities, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Quinolin-2-yl)acetonitrile is an organic compound featuring a quinoline ring substituted with an acetonitrile group.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[2][3] This compound serves as a valuable intermediate in organic synthesis for the development of novel heterocyclic systems with significant research potential.[1] This technical guide provides a comprehensive overview of the known properties of this compound, its potential biological activities based on structurally related compounds, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈N₂ | [4][5] |

| Molecular Weight | 168.19 g/mol | [4][5] |

| CAS Number | 14068-28-1 | [1] |

| Appearance | Solid or liquid (depending on conditions) | [1] |

| XLogP3 | 1.9 | [4] |

Potential Biological Activities

While specific biological activity data for this compound is not extensively available in the public domain, the broader class of quinoline derivatives has been widely investigated for various therapeutic applications.

Anticancer Activity

Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6][7] The cytotoxic effects of several 2-substituted 4-hydroxyquinoline derivatives, which are structurally related to this compound, have been evaluated against various cancer cell lines.[2] This data provides a basis for investigating the potential anticancer properties of this compound.

Table of Cytotoxic Activity of Structurally Related Compounds:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | > 20 | [2] |

| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | > 20 | [2] |

| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 | 15.6 | [2] |

| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 | 12.3 | [2] |

| Nitro-aldehyde quinoline derivative | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |

| Quinoline compound 91b1 | A549 (lung carcinoma) | 15.38 µg/mL | [2] |

| Quinoline compound 91b1 | AGS (gastric adenocarcinoma) | 4.28 µg/mL | [2] |

| Quinoline compound 91b1 | KYSE450 (esophageal squamous cell carcinoma) | 1.83 µg/mL | [2] |

Antimicrobial Activity

Quinoline derivatives have also shown promise as antimicrobial agents.[8] For instance, certain quinoline-2-one derivatives have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] One of the most effective compounds in a study exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA.[9] The antimicrobial potential of this compound could be explored based on these findings.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic effects of a compound.[2]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).[2]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[10][11] Deregulation of this pathway is a common feature in many types of cancer, making it a key target for anticancer drug development.[12][13] Several quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[2][12] Given the structural similarity, it is plausible that this compound could also exert its potential anticancer effects through the modulation of this pathway. Further investigation into the specific molecular targets of this compound is warranted to elucidate its mechanism of action.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Summary

This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct biological data is limited, the extensive research on related quinoline derivatives strongly suggests its potential as a candidate for anticancer and antimicrobial drug discovery. The provided experimental protocols and the overview of the PI3K/Akt/mTOR signaling pathway offer a foundational framework for researchers to initiate investigations into the therapeutic potential of this molecule. Further studies are necessary to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(Quinolin-2-yl)acetonitrile: A Technical Guide

Core Spectroscopic Data

The structural elucidation of 2-(Quinolin-2-yl)acetonitrile relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.12 | d | 8.8 | 1H | Quinoline H |

| 7.69–7.61 | m | 2H | Quinoline H | |

| 7.50–7.46 | m | 1H | Quinoline H | |

| 5.63 | s | 2H | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.1 | Quinoline C |

| 132.3 | Quinoline C |

| 129.0 | Quinoline C |

| 125.0 | Quinoline C |

| 120.6 | Quinoline C |

| 112.6 | -CN (Nitrile C) |

| 108.8 | Quinoline C |

| 35.7 | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | PubChem[1] |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 168.068748264 Da | PubChem[1] |

Note: An experimental mass spectrum for this compound is not available in the searched resources. The data presented is computed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: An experimental IR spectrum for this compound is not available in the searched resources. Typically, the spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹), and C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This method is suitable for obtaining the IR spectrum of a solid sample.[2]

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.

-

Apply a drop of the solution to the center of the salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Electron Ionization is a common technique for the mass analysis of organic molecules.[3][4]

Sample Introduction:

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]

-

The sample is vaporized by heating in a vacuum.

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[3][4]

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[3][4]

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization can be visualized as follows:

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to the Solubility of 2-(Quinolin-2-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Quinolin-2-yl)acetonitrile, a key intermediate in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific quantitative solubility data for this compound in common organic solvents has been publicly reported. This guide, therefore, provides a summary of the qualitative solubility information available for quinoline derivatives, a detailed, generalized experimental protocol for determining solubility via the widely accepted shake-flask method, and visualizations of the experimental workflow and a relevant synthetic pathway. This information is intended to empower researchers to generate their own precise solubility data and to understand the broader chemical context of this compound.

Introduction to this compound

This compound, with the CAS number 14068-28-1, is an organic compound featuring a quinoline ring substituted with an acetonitrile group. The quinoline moiety is a well-established pharmacophore present in numerous biologically active compounds, while the acetonitrile group serves as a versatile functional handle for further chemical modifications. General chemical principles suggest that the presence of the polar acetonitrile group enhances the solubility of the molecule in polar solvents.[1] The aromatic quinoline ring system contributes to its overall properties and potential for various chemical interactions.[1] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[2][3][4] Derivatives of quinoline generally exhibit good solubility in a range of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[4][5]

Quantitative Solubility Data

A thorough and systematic search of scientific databases, including PubChem, and patent repositories was conducted to obtain quantitative solubility data for this compound in common organic solvents. This search did not yield any specific numerical data (e.g., in g/L or mol/L at a given temperature). The table below summarizes the lack of available data for a range of common laboratory solvents.

| Solvent | Chemical Class | Quantitative Solubility Data (at specified temperature) |

| Methanol | Alcohol | Data not available |

| Ethanol | Alcohol | Data not available |

| Acetone | Ketone | Data not available |

| Ethyl Acetate | Ester | Data not available |

| Diethyl Ether | Ether | Data not available |

| Dichloromethane | Halogenated Alkane | Data not available |

| Toluene | Aromatic Hydrocarbon | Data not available |

| Acetonitrile | Nitrile | Data not available |

Given the absence of published data, experimental determination is necessary to ascertain the precise solubility of this compound in these solvents. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a solvent.[6][7] The following protocol provides a generalized procedure that can be adapted for the determination of this compound solubility in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[8] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to avoid transferring any solid particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of the compound in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualized Workflows and Pathways

To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a classical synthetic route for the quinoline core.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: The reaction pathway of the Skraup synthesis of quinoline.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary tools for researchers to determine this critical parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable and reproducible data. The qualitative understanding that quinoline derivatives are generally soluble in organic solvents, combined with the practical guidance herein, will aid in the design of experiments, formulation development, and the overall advancement of research involving this versatile chemical intermediate.

References

- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. ijfmr.com [ijfmr.com]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. m.youtube.com [m.youtube.com]

The Multifaceted Therapeutic Potential of Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This privileged structure is found in a variety of natural products and has been the foundation for numerous synthetic drugs. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is designed to be a comprehensive resource for researchers and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and workflows.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Mechanisms of Action

A primary mode of anticancer action for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are frequently deregulated in cancer and are prominent targets for quinoline-based inhibitors.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Some quinoline derivatives also function as tubulin polymerization inhibitors.[4] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[4] Furthermore, certain quinoline compounds can intercalate into DNA or inhibit topoisomerases, enzymes that regulate DNA topology, thereby interfering with DNA replication and transcription.[5]

Quantitative Data: Anticancer Activity

The anticancer efficacy of quinoline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

| Derivative Class/Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Pyrimido[4,5-b]quinoline derivatives | MCF-7 (Breast) | 48.54 - 70.33 | [6] |

| Quinoline-chalcone hybrid (Compound 52) | Various cell lines | 1.38 - 5.21 | [6] |

| Quinoline-chalcone hybrid (Compound 37) | Not specified | 3.46 | [7] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [7] |

| Quinoline-chalcone hybrids (Compounds 63 & 64) | Not specified | 5.0 and 2.5 | [7] |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [8] |

| Tubulin polymerization inhibitor (Compound 41) | Four cancer cell lines | 0.02 - 0.04 | [1] |

| Tubulin polymerization inhibitor (Compound 42) | HepG-2 (Liver) | 0.261 | [1] |

| Tubulin polymerization inhibitors (Compounds 43 & 44) | Not specified | 0.00911 and 0.0105 | [1] |

| PQQ (mTOR inhibitor) | Not specified | 0.064 | [2] |

| Quinolone derivatives (6d and 8b) | MCF-7, HL-60, A549 | 0.06 - 1.12 | [9] |

| EGFR/HER-2 dual inhibitor (Compound 5a) | Not specified | 0.071 (EGFR), 0.031 (HER-2) | [10] |

Signaling Pathway Diagrams

Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Inhibition of the EGFR signaling pathway by quinoline derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

Workflow of the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the medium containing the compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][12]

Protocol:

-

Cell Treatment: Treat cells with the quinoline derivative for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]

Protocol:

-

Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the quinoline derivative.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Compare the polymerization curves of treated samples with untreated controls to determine the inhibitory effect of the compound.

Antimicrobial Activity

Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Some derivatives also exhibit antifungal properties.

Mechanism of Action

The primary antibacterial target of many quinoline derivatives is bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[13] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives block bacterial DNA synthesis, leading to cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |

| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [13] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [13] |

| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [13] |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed | [13] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [13] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [13] |

| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [14] |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [14] |

| Quinolone hybrids (16, 17, 18) | S. pneumoniae | ≤ 0.008 | [15] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [16] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [16] |

Experimental Protocol: Broth Microdilution Assay

This is a standard method for determining the MIC of an antimicrobial agent.[17][18]

Workflow:

Workflow of the broth microdilution assay.

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antiviral Activity

Quinoline derivatives have demonstrated activity against a range of viruses, including Zika virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).

Mechanism of Action

The antiviral mechanisms of quinoline derivatives are varied and can involve inhibiting viral replication at different stages. For some viruses, they may interfere with viral entry into host cells, while for others, they may inhibit viral enzymes essential for replication.

Quantitative Data: Antiviral Activity

Antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Derivative Class/Compound | Target Virus | Activity Metric (IC50/EC50 in µM) | Reference |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Similar to mefloquine | [13] |

| Novel quinoline derivatives (1b, 1g-h, 1af, 1ah) | RSV | 3.10 - 6.93 | [19] |

| Novel quinoline derivatives (1a, 1m, 1v, 1ad-1af, 1ah-1ai) | IAV | 1.87 - 14.28 | [19] |

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.[6][20]

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Compound and Virus Addition: Pre-treat the cells with different concentrations of the quinoline derivative, followed by infection with the virus.

-

Overlay: After a virus adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Anti-inflammatory Activity

Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and to modulate signaling pathways like the NF-κB pathway, which plays a central role in inflammation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or prostaglandins.

| Derivative Class/Compound | Assay | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |

Experimental Protocol: Griess Assay for Nitric Oxide

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Treatment: Treat the cells with the quinoline derivative and stimulate with lipopolysaccharide (LPS) to induce NO production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.

Antimalarial Activity

Quinoline-based compounds, such as chloroquine and quinine, have been pivotal in the treatment of malaria for decades.

Mechanism of Action

The primary target of many quinoline antimalarials is the heme detoxification pathway in the Plasmodium falciparum parasite.[21][22] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this crystallization process, leading to the buildup of toxic heme and parasite death.[21][23]

Quantitative Data: Antimalarial Activity

The in vitro antimalarial activity is typically determined by measuring the inhibition of parasite growth.

| Derivative Class/Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |

| Quinoline-sulfonamide hybrids | 3D7 (chloroquine-sensitive) | 0.05 and 0.01 | [2] |

| Quinoline-sulfonamide hybrids | K1 (chloroquine-resistant) | 0.41 and 0.36 | [2] |

| N-substituted amino acid derivatives (Compound 116) | Pf3D7 (CQS), PfK1 (MDR) | 0.04 and 0.06 | [23] |

| 2-methylquinoline derivative (Compound 10) | PfDd2 (CQR) | 0.033 | [23] |

| 2,4-bis-substituted quinoline (Compound 160) | Pf3D7 (CQS), PfW2 (CQR) | 0.032 - 0.34 | [23] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant strains | EC50 as low as 0.00015 | [24] |

| Amino-quinoline derivative (Compound 40a) | Pf3D7 (CQS) | 0.25 | [24] |

Heme Detoxification Pathway

Inhibition of the heme detoxification pathway in P. falciparum by quinoline derivatives.

Experimental Protocol: SYBR Green I-based Malaria Parasite Growth Inhibition Assay

This is a high-throughput fluorescence-based assay used to measure the proliferation of malaria parasites.[5][25]

Protocol:

-

Parasite Culture: Culture synchronized P. falciparum parasites in human red blood cells.

-

Compound Addition: Add serial dilutions of the quinoline derivative to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.

-

Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.

Conclusion

The quinoline scaffold remains a highly versatile and fruitful starting point for the design and development of new therapeutic agents. The diverse biological activities, coupled with well-elucidated mechanisms of action, underscore the continued importance of quinoline derivatives in medicinal chemistry. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate further investigation and drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 18. Broth microdilution - Wikipedia [en.wikipedia.org]

- 19. journals.asm.org [journals.asm.org]

- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 21. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinine - Wikipedia [en.wikipedia.org]

- 24. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-(Quinolin-2-yl)acetonitrile in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse range of quinoline derivatives, 2-(quinolin-2-yl)acetonitrile has emerged as a highly versatile and valuable building block for the synthesis of novel drug candidates. Its unique structural features, comprising a reactive methylene group activated by both the quinoline ring and the nitrile moiety, provide a gateway to a vast chemical space of potentially bioactive molecules. This technical guide explores the synthesis, reactivity, and application of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with a cyanide source. A typical precursor is 2-chloroquinoline, which can be readily prepared from quinolin-2(1H)-one.

Experimental Protocol: Synthesis of this compound from 2-Chloroquinoline

Materials:

-

2-Chloroquinoline

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Caption: Synthetic scheme for this compound.

Reactivity and Application as a Building Block

The synthetic utility of this compound lies in the reactivity of its active methylene group. This group can be readily deprotonated by a base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

A prominent reaction utilizing the active methylene group is the Knoevenagel condensation, where this compound reacts with aldehydes or ketones in the presence of a basic catalyst to yield α,β-unsaturated products. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-